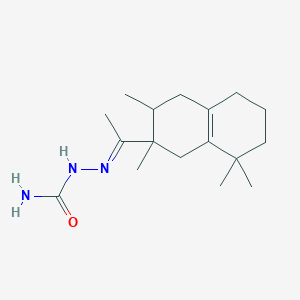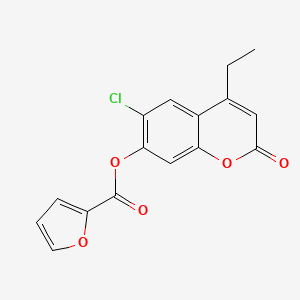
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activity.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been studied for its potential applications in various scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits cytotoxic activity against cancer cells, making it a promising candidate for further development.
Another area of research is in the development of new antimicrobial agents. Studies have shown that this compound exhibits potent antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide exhibits a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its potential to exhibit biological activity at low concentrations. This makes it a promising candidate for further development as a drug or antimicrobial agent.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One area of interest is in further elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more effective drugs or antimicrobial agents.
Another area of research is in exploring the potential of this compound as a diagnostic tool. Studies have shown that it can selectively bind to certain biomolecules, making it a promising candidate for use in diagnostic imaging or biosensing applications.
Finally, future research could focus on developing new synthetic routes for this compound that are more efficient and scalable. This could make it more accessible for use in scientific research and drug development.
Métodos De Síntesis
The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-methyl-2-thiazolamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Propiedades
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-19-11(13-6)14-10(16)8-3-2-7(15(17)18)4-9(8)12/h2-5H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMSMOIHTDXZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)
![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)


![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
